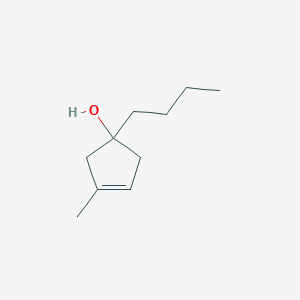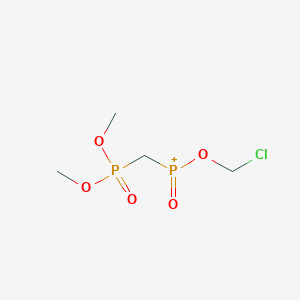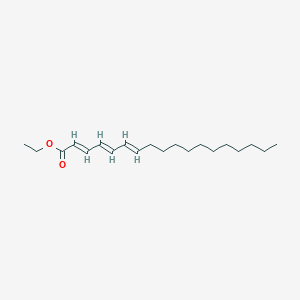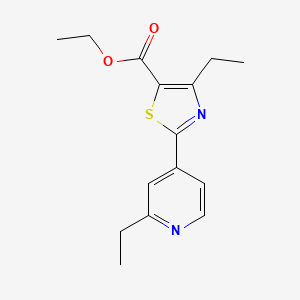
2,2'-(Thiene-2,5-diyl)bis(5-methoxy-1,3-benzoxazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Thiene-2,5-diyl)bis(5-methoxy-1,3-benzoxazole) is a complex organic compound characterized by its unique structure, which includes a thiene ring and two benzoxazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Thiene-2,5-diyl)bis(5-methoxy-1,3-benzoxazole) typically involves the reaction of thiene derivatives with benzoxazole precursors under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bonds between the thiene and benzoxazole units .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Thiene-2,5-diyl)bis(5-methoxy-1,3-benzoxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiene ring to a dihydrothiene or tetrahydrothiene derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
2,2’-(Thiene-2,5-diyl)bis(5-methoxy-1,3-benzoxazole) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the field of oncology.
Mécanisme D'action
The mechanism of action of 2,2’-(Thiene-2,5-diyl)bis(5-methoxy-1,3-benzoxazole) involves its interaction with specific molecular targets and pathways. In medicinal applications, it may interact with cellular proteins and enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(Thiene-2,5-diyl)bis(5-tert-butyl-1,3-benzoxazole): Similar structure but with tert-butyl groups instead of methoxy groups.
2,2’-(Thiene-2,5-diyl)bis(5-methyl-1,3-benzoxazole): Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
The presence of methoxy groups in 2,2’-(Thiene-2,5-diyl)bis(5-methoxy-1,3-benzoxazole) imparts unique electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from its analogs and potentially more suitable for specific applications .
Propriétés
Numéro CAS |
143874-03-7 |
|---|---|
Formule moléculaire |
C20H14N2O4S |
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
5-methoxy-2-[5-(5-methoxy-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C20H14N2O4S/c1-23-11-3-5-15-13(9-11)21-19(25-15)17-7-8-18(27-17)20-22-14-10-12(24-2)4-6-16(14)26-20/h3-10H,1-2H3 |
Clé InChI |
VUHVQLQQACAGFQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)OC(=N2)C3=CC=C(S3)C4=NC5=C(O4)C=CC(=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(Oct-7-en-1-yl)oxy]phenyl 4-(octyloxy)benzoate](/img/structure/B12547281.png)
![Glycine, N-[(3,4-dichlorophenyl)acetyl]-](/img/structure/B12547289.png)

![1-Benzyl-4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidine](/img/structure/B12547293.png)

![2,7-Dimethyl-5-phenylpyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B12547315.png)


![2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene](/img/structure/B12547357.png)
